L-Ribose-13C5

Description

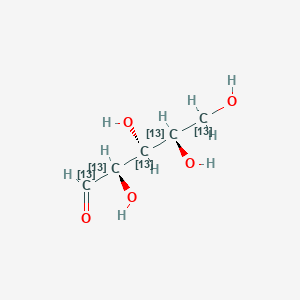

Structure

3D Structure

Properties

Molecular Formula |

¹³C₅H₁₀O₅ |

|---|---|

Molecular Weight |

155.09 |

Synonyms |

L-(+)-Ribose-13C5; |

Origin of Product |

United States |

Synthesis and Derivatization of L Ribose ¹³c₅

Chemical Synthetic Routes to L-Ribose-¹³C₅

The chemical synthesis of L-Ribose, and by extension its isotopically labeled counterpart, often involves multi-step processes starting from more readily available sugars. These routes require precise control over stereochemistry to yield the desired L-configuration.

Stereoselective Approaches to L-Ribose Derivatives

The synthesis of L-ribose derivatives frequently starts from other L-sugars or involves the inversion of stereocenters in D-sugars. A common precursor for L-ribose synthesis is L-arabinose. One practical method involves the protection of L-arabinose, followed by oxidation and a stereoselective reduction that inverts the hydroxyl group at the C2 position. researchgate.netnih.gov For instance, a protected L-arabinose derivative can undergo Swern oxidation to form an intermediate ketone, which is then reduced to yield the L-ribose configuration. researchgate.netnih.gov The choice of reducing agent is critical for achieving high stereoselectivity.

Another approach begins with the more abundant D-ribose. google.comwipo.int This strategy involves a series of reactions that invert the stereochemistry at key carbon atoms. For example, D-ribose can be converted to its 5-O-trityl derivative, which is then reduced to an acyclic tetrol. google.com Subsequent peracetylation, deprotection, and Swern oxidation yield a protected form of L-ribose. google.com Such methods, while effective, often require multiple steps and careful purification. researchgate.net

An efficient strategy for creating furantetrahydroquinoline derivatives utilizes d/l-ribose with a 2,3-O-isopropylidene protecting group, proceeding through an aza-Diels–Alder reaction mechanism with high stereoselectivity. acs.org

Methods for Multi-Carbon ¹³C Incorporation

Incorporating ¹³C labels across the entire carbon skeleton requires starting materials that are themselves uniformly labeled. For the synthesis of L-Ribose-¹³C₅, a precursor like [U-¹³C₆]glucose is often the starting point in biosynthetic or chemo-enzymatic approaches. mdpi.com In purely chemical syntheses, the challenge lies in sourcing or creating a fully labeled, simpler precursor that can be elaborated into the ribose structure.

Metabolic profiling using stable-isotope tracers combined with gas chromatography/mass spectrometry (GC/MS) is a well-established technique for tracking substrate redistribution in metabolic pathways. nih.gov This analysis depends on the ability to pinpoint and measure the fractional incorporation of the ¹³C isotope into each carbon atom of metabolites derived from the precursor. nih.gov

Precursor-Based Synthesis Strategies

The synthesis of L-Ribose often relies on the modification of existing monosaccharides. L-arabinose and D-ribose are common starting points.

These precursor-based strategies can be adapted for ¹³C labeling by starting with the appropriately labeled precursor, such as [U-¹³C₅]L-arabinose or [U-¹³C₅]D-ribose, though the availability and cost of these starting materials are significant considerations.

Enzymatic and Hybrid Synthetic Approaches to Labeled Ribose Compounds

Enzymatic and chemo-enzymatic methods offer high specificity and efficiency, often under milder reaction conditions than purely chemical routes. These approaches are particularly powerful for the synthesis of isotopically labeled biomolecules.

Chemo-Enzymatic Conversion for Nucleotide Precursors

A highly versatile method for producing labeled ribonucleoside triphosphates (rNTPs) is the chemo-enzymatic approach. nih.govnih.gov This strategy combines chemical synthesis of labeled precursors (like ribose or the nucleobase) with enzymatic reactions to assemble the final nucleotide. nih.govresearchgate.net Enzymes from the pentose (B10789219) phosphate (B84403) and nucleotide salvage pathways are typically employed. mdpi.com

This method allows for the creation of a wide variety of labeling patterns that might be difficult to achieve through other means. nih.govnih.gov For instance, chemically synthesized, selectively labeled ribose can be coupled with a labeled or unlabeled nucleobase using a limited number of enzymes, achieving high yields of over 80%. nih.govnih.gov This approach has been used to synthesize rNTPs with labels at specific positions for use in NMR studies of large RNA molecules. researchgate.netmdpi.com

A key advantage is the ability to use commercially available or chemically synthesized building blocks, which provides flexibility in the desired labeling pattern. mdpi.com For example, a hybrid enzymatic and chemical synthesis has been reported for a [1′,6-¹³C₂, 5-²H]-uridine phosphoramidite, demonstrating the power of combining chemical and biological tools. researchgate.net

Biosynthetic Pathways for Labeled Sugars

Living organisms synthesize ribose-5-phosphate (B1218738), the precursor to nucleotides, primarily through the pentose phosphate pathway (PPP). oup.comresearchgate.net This pathway can be harnessed for the production of labeled ribose. By feeding cells a ¹³C-labeled substrate like [U-¹³C₆]glucose, the organism's own metabolic machinery produces uniformly labeled ribose-5-phosphate. mdpi.comoup.com

The PPP has two main branches: the oxidative and non-oxidative pathways. oup.com The oxidative branch leads to the decarboxylation of glucose-6-phosphate, while the non-oxidative branch involves a series of reversible reactions that can scramble the carbon labels. oup.com Understanding the relative flux through these pathways is crucial for predicting the final labeling pattern of the ribose. oup.com

In some microorganisms, alternative pathways for ribose synthesis exist. For example, some archaea utilize a reverse ribulose monophosphate (RuMP) pathway for pentose synthesis. nih.govnih.gov

Enzymatic production of L-ribose from L-arabinose has also been demonstrated using a two-enzyme system. L-arabinose isomerase converts L-arabinose to L-ribulose, which is then converted to L-ribose by mannose-6-phosphate (B13060355) isomerase. nih.gov Another biochemical route involves the oxidation of ribitol (B610474) to L-ribulose by Acetobacter aceti, followed by enzymatic isomerization to L-ribose. researchgate.net These biosynthetic methods can be adapted to produce L-Ribose-¹³C₅ by using a fully labeled starting material like [U-¹³C₅]L-arabinose or ¹³C-labeled ribitol.

Table 2: Enzymes in L-Ribose and Precursor Synthesis

| Enzyme | Reaction | Application | Reference |

|---|---|---|---|

| L-arabinose isomerase | L-arabinose ⇌ L-ribulose | Production of L-ribose from L-arabinose | nih.gov |

| Mannose-6-phosphate isomerase | L-ribulose → L-ribose | Production of L-ribose from L-ribulose | nih.gov |

| L-ribose isomerase | L-ribulose ⇌ L-ribose | Isomerization for L-ribose production | researchgate.net |

Derivatization Strategies for Analytical Compatibility

To make L-Ribose-¹³C₅ and other sugars amenable to analysis by gas chromatography-mass spectrometry (GC-MS), their polarity must be reduced, and their volatility increased. This is achieved through chemical derivatization, a process that modifies the functional groups of the molecule.

One effective method for the derivatization of ribose for GC-MS analysis is the conversion to its aldonitrile pentapropionate derivative. nih.gov This two-step process is well-suited for analyzing the isotopic enrichment of ribose, which can be sourced from hydrolyzed RNA samples. nih.gov

The procedure begins with the dissolution of the dried ribose sample in a solution of hydroxylamine (B1172632) hydrochloride in pyridine. This mixture is then heated to convert the aldehyde group of the ribose into an oxime. Following this, propionic anhydride (B1165640) is added, and the sample is heated again. This second step acylates the hydroxyl groups, replacing the hydrogen atoms with propionyl groups, and converts the oxime to a nitrile. The resulting aldonitrile pentapropionate derivative is significantly more volatile and less polar than the original ribose molecule, making it suitable for GC-MS analysis. nih.gov The derivatized samples are typically dissolved in an organic solvent like ethyl acetate (B1210297) before injection into the GC-MS system. nih.gov

This derivatization strategy has been successfully applied in isotopically nonstationary ¹³C flux analysis to study metabolic reprogramming in cells. nih.gov The table below outlines the key steps and reagents used in this derivatization process.

| Step | Reagent(s) | Conditions | Purpose |

| Oximation | 2 wt. % Hydroxylamine Hydrochloride in Pyridine | 90°C for 60 minutes | Converts the aldehyde group to an oxime. nih.gov |

| Acylation | Propionic Anhydride | 60°C for 30 minutes | Acylates hydroxyl groups and converts the oxime to a nitrile. nih.gov |

| Sample Preparation | Ethyl Acetate | Dissolution prior to injection | Prepares the derivatized sample for GC-MS analysis. nih.gov |

This table details the process for creating aldonitrile pentapropionate derivatives of ribose for GC-MS analysis, as described in studies of metabolic flux. nih.gov

The chemical synthesis of molecules like L-Ribose-¹³C₅, particularly when it is to be incorporated into larger structures such as RNA, relies heavily on the use of protecting groups. mdpi.com These are chemical moieties that are temporarily attached to reactive functional groups to prevent them from participating in reactions while other parts of the molecule are being modified. mdpi.com In the context of ribose synthesis for applications like RNA production, the hydroxyl groups at the 2', 3', and 5' positions are of particular importance. mdpi.com

The efficiency of solid-phase RNA synthesis, a common method for creating custom RNA sequences, is highly dependent on the selection of appropriate protecting groups for the ribose sugar and the nucleobase. mdpi.com For the ribose unit, the 5'-hydroxyl (OH) group is frequently protected with a 4,4'-dimethoxytrityl (DMTr) group. mdpi.comnih.gov This acid-labile group can be removed under mild acidic conditions to allow for the stepwise addition of nucleotide monomers in the 3' to 5' direction. mdpi.com

The table below summarizes common protecting groups used in the synthesis of labeled ribose for incorporation into RNA.

| Position | Protecting Group | Abbreviation | Key Features |

| 5'-Hydroxyl | 4,4'-dimethoxytrityl | DMTr | Acid-labile; enables stepwise synthesis. mdpi.comnih.gov |

| 2'-Hydroxyl | tert-butyldimethylsilyl | tBDMS | Fluoride-labile; widely used for RNA synthesis. mdpi.comnih.gov |

| 2'-Hydroxyl | (Triisopropylsilyl)oxy]methyl | TOM | Fluoride-labile; an alternative to tBDMS. mdpi.comnih.gov |

This table outlines the principal protecting groups employed for the hydroxyl positions of ribose during solid-phase RNA synthesis, highlighting their lability and role in the synthetic process. mdpi.comnih.gov

Applications of L Ribose ¹³c₅ in Metabolic Flux Analysis ¹³c Mfa

Fundamental Principles of ¹³C-MFA with L-Ribose-¹³C₅

The core of ¹³C-MFA lies in culturing cells with a ¹³C-labeled substrate and then measuring the distribution of the ¹³C label in various intracellular metabolites. sci-hub.se This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes. sci-hub.se

Isotopic Steady-State and Non-Stationary Approaches

Two primary approaches are used in ¹³C-MFA: isotopic steady-state and non-stationary (or transient) methods. frontiersin.org

Isotopic Steady-State ¹³C-MFA (SS-¹³C-MFA): This classic approach assumes that the system is in a metabolic and isotopic steady state. frontiersin.orgnih.gov This means that the concentrations of metabolites and the enrichment of ¹³C in them are constant over time. frontiersin.org To achieve this, cells are typically cultured for a prolonged period with the ¹³C-labeled substrate. d-nb.info The resulting labeling patterns in metabolites, often protein-bound amino acids and RNA-bound ribose, are then analyzed to determine the flux distribution. sci-hub.se While powerful, a limitation is that reaching isotopic steady state can be slow, particularly in mammalian cells. rsc.org

Isotopically Non-Stationary ¹³C-MFA (INST-¹³C-MFA): This approach analyzes the transient labeling dynamics of intracellular metabolites before they reach an isotopic steady state. frontiersin.orgnih.gov By taking samples at multiple time points during the early phase of labeling, INST-¹³C-MFA can provide flux information more rapidly than steady-state methods. rsc.orgnih.gov This is particularly advantageous for studying systems that are difficult to maintain in a steady state or for observing dynamic changes in metabolism. However, the computational modeling for INST-¹³C-MFA is more complex, as it involves solving differential equations to describe the changing isotopomer distributions over time. rsc.org

The choice between steady-state and non-stationary methods depends on the biological system, the experimental goals, and the available analytical and computational resources.

Experimental Design for Optimal Flux Precision

The precision of the calculated metabolic fluxes is highly dependent on the design of the labeling experiment. nih.govresearchgate.net Key considerations include the choice of the isotopic tracer and the set of labeling measurements to be performed. nih.gov

Tracer Selection: There is no single universal tracer that is optimal for all ¹³C-MFA studies. d-nb.info Different tracers provide different information about the metabolic network. For instance, ¹³C-glucose tracers are generally effective for elucidating fluxes in the upper parts of central carbon metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). cortecnet.comd-nb.info The use of parallel labeling experiments, where the same cells are grown under identical conditions but with different ¹³C-labeled tracers, can significantly improve the precision and accuracy of flux estimations. sci-hub.senih.gov

Measurement Selection: The choice of which metabolites to analyze for their labeling patterns is also critical. Typically, proteinogenic amino acids and RNA-derived ribose are measured, as their labeling reflects the fluxes through central metabolic pathways. sci-hub.seresearchgate.net Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to determine the mass isotopomer distributions of these metabolites with high precision. sci-hub.senih.gov

Statistical Analysis: Rigorous statistical analysis is essential to determine the goodness-of-fit of the model to the experimental data and to calculate the confidence intervals for the estimated fluxes. sci-hub.se This provides a measure of the precision of the flux determination.

Role as a Precursor in Specific Tracer Experiments

L-Ribose-¹³C₅ can be used as a tracer to specifically probe pathways that utilize pentoses. When cells are supplied with L-Ribose-¹³C₅, the labeled carbons are incorporated into various downstream metabolites. For example, in studies of nucleotide biosynthesis, the incorporation of the ¹³C₅-label from L-ribose into the ribose moiety of nucleotides like ATP and GTP can be tracked. plos.org This allows for the direct quantification of the contribution of exogenous ribose to nucleotide synthesis.

Furthermore, the metabolism of L-Ribose-¹³C₅ can provide insights into the activity of the non-oxidative branch of the pentose phosphate pathway. The conversion of the labeled ribose into intermediates of glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be monitored to determine the flux through these reactions. researchgate.net

Elucidation of Central Carbon Metabolism

L-Ribose-¹³C₅ is instrumental in quantifying fluxes through key pathways of central carbon metabolism, particularly the Pentose Phosphate Pathway and its interplay with glycolysis and gluconeogenesis.

Pentose Phosphate Pathway (PPP) Flux Quantitation

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It has an oxidative branch that produces NADPH and a non-oxidative branch that interconverts pentose phosphates with glycolytic intermediates. mdpi.com ¹³C-MFA with appropriately chosen tracers is essential for accurately determining the fluxes through both branches of the PPP. mdpi.comnih.gov

Using ¹³C-labeled glucose tracers, the relative fluxes through the PPP and glycolysis can be determined by analyzing the labeling patterns of metabolites such as ribose-5-phosphate (B1218738) and other sugar phosphates. mdpi.combiorxiv.org For example, specific isotopomers of glucose, like [1,2-¹³C]glucose, are particularly informative for resolving fluxes around the upper part of metabolism, including the PPP. nih.gov

Table 1: Research Findings on PPP Flux Quantitation

| Study Focus | Key Finding | Organism/Cell Type | Tracer(s) Used | Reference |

|---|---|---|---|---|

| Phagocytic stimulation in granulocytes | Reversal of non-oxidative PPP net flux from ribose-5-phosphate biosynthesis towards glycolysis, associated with up-regulation of the oxidative PPP. | Human Granulocytes | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | mdpi.com |

| Glucose metabolism in neurons | A significant portion of glucose (29±8%) is utilized by the combined oxidative PPP and de novo nucleotide synthesis reactions. | Neurons | [1,6-¹³C]glucose | nih.gov |

| Metabolic response to inhibitors in endothelial cells | Decreased non-oxidative PPP activity led to reduced formation of ribose-5-phosphate, impacting nucleotide synthesis. | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | mdpi.com |

Glycolysis and Gluconeogenesis Interplay

Glycolysis is the pathway that breaks down glucose to pyruvate (B1213749), while gluconeogenesis is the reverse process of synthesizing glucose from non-carbohydrate precursors. libretexts.org ¹³C-MFA can be used to dissect the complex interplay between these two pathways.

In some organisms and conditions, glycerol (B35011) can be a substrate for gluconeogenesis. plos.org Tracer studies using ¹³C-labeled glycerol have shown that the carbon from glycerol is incorporated into glucose-6-phosphate and subsequently utilized in the pentose phosphate pathway and for the synthesis of nucleotides like ATP and GTP. plos.org For instance, in Trypanosoma brucei, a significant portion of pentose phosphate was found to be fully ¹³C₅ labeled when grown on ¹³C-glycerol, indicating active gluconeogenesis feeding into the PPP. plos.org

The salvage of ribose from sources like uridine (B1682114) or RNA can also fuel glycolysis. researchgate.net The ribose-1-phosphate (B8699412) generated from uridine cleavage can be converted to fructose-6-phosphate and glyceraldehyde-3-phosphate via the non-oxidative PPP, which then enter the glycolytic pathway to produce ATP. researchgate.net This "uridine bypass" highlights the metabolic flexibility of cells in utilizing different carbon sources to maintain energy production. researchgate.net

Tricarboxylic Acid (TCA) Cycle Activity Assessment

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a central hub of cellular metabolism, responsible for generating energy and providing precursors for biosynthesis. L-Ribose-¹³C₅ serves as an invaluable tracer for elucidating the dynamics of this critical pathway. Although glucose and glutamine are the primary fuels for the TCA cycle, the carbon backbone of ribose can enter the cycle through various interconnected pathways.

When cells are supplied with L-Ribose-¹³C₅, the labeled ribose is first phosphorylated to ribose-5-phosphate. americanchemicalsuppliers.com This can then be converted into intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, through the non-oxidative branch of the pentose phosphate pathway (PPP). mdpi.com These glycolytic intermediates can then be further metabolized to pyruvate, which subsequently enters the TCA cycle.

By tracking the ¹³C labeling patterns in TCA cycle intermediates like citrate (B86180), α-ketoglutarate, succinate, fumarate, and malate, researchers can quantify the contribution of ribose to the cycle's activity. d-nb.infonih.gov For instance, the detection of ¹³C₅-labeled citrate would indicate that the entire five-carbon skeleton of ribose has been incorporated, providing insights into specific entry points and pathway activities. This approach has been instrumental in understanding how cancer cells rewire their metabolism, often showing an increased reliance on pathways that feed into the TCA cycle to support their rapid proliferation. creative-proteomics.commit.edu Studies have shown that in some cancer cell lines, a significant portion of the TCA cycle flux is maintained by substrates other than glucose, highlighting the importance of tracers like L-Ribose-¹³C₅ in uncovering these alternative metabolic routes. mit.edu

Furthermore, analyzing the distribution of different isotopologues (molecules that differ only in their isotopic composition) of TCA cycle metabolites can reveal the relative activities of different pathways feeding the cycle. For example, the ratio of M+2 to M+3 labeled α-ketoglutarate can provide information about the relative contributions of pyruvate dehydrogenase and pyruvate carboxylase, two key enzymes regulating entry into the TCA cycle. This level of detail is crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets. researchgate.net

Nucleotide and Nucleic Acid Biosynthesis Pathways

Ribose Incorporation into Ribonucleotides (e.g., ATP, AMP, ADP, NAD⁺)

The ribose sugar is a fundamental component of ribonucleotides, which are the building blocks of RNA and essential molecules for energy transfer and cellular signaling. L-Ribose-¹³C₅ is a direct precursor for the synthesis of these vital molecules, making it an ideal tracer to study their biosynthesis. The labeled ribose, in the form of ribose-5-phosphate, is converted to phosphoribosyl pyrophosphate (PRPP), the activated form of ribose used in nucleotide synthesis. wikipedia.orgnih.gov

By tracing the incorporation of the ¹³C₅-labeled ribose moiety, researchers can directly measure the rate of synthesis of key ribonucleotides such as adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). isotope.commdpi.com This is achieved by isolating these nucleotides from cells cultured with L-Ribose-¹³C₅ and analyzing their mass isotopomer distribution using techniques like mass spectrometry. The presence of M+5 labeled ATP, for example, definitively shows the incorporation of the intact five-carbon ribose skeleton. isotope.com

This method also extends to the study of important coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), which contains a ribose component and plays a critical role in redox reactions. wikipedia.org Understanding the turnover and synthesis rates of these molecules is fundamental to comprehending cellular energy status and signaling.

De Novo Nucleotide Synthesis and Salvage Pathways

Cells can produce nucleotides through two main routes: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides. fiveable.meslideshare.netbiorxiv.org L-Ribose-¹³C₅ is instrumental in dissecting the relative contributions of these two pathways.

In the de novo pathway, the ¹³C₅-labeled ribose moiety from PRPP is attached to a newly synthesized purine (B94841) or pyrimidine (B1678525) base. davuniversity.org In contrast, the salvage pathway attaches a pre-existing, and therefore unlabeled, base to the labeled ribose. By analyzing the labeling patterns of the resulting nucleotides, researchers can distinguish between these two modes of synthesis. For instance, in a cell fed with L-Ribose-¹³C₅ and an unlabeled purine base, the detection of ¹³C₅-labeled purine nucleotides would indicate active salvage pathway flux.

This distinction is particularly important in cancer research, as many cancer cells exhibit altered dependencies on de novo versus salvage pathways for nucleotide synthesis to sustain their high proliferation rates. nih.govbiorxiv.org Targeting these pathways is a promising strategy for cancer therapy, and L-Ribose-¹³C₅ provides a means to assess the efficacy of drugs that inhibit either de novo or salvage synthesis.

RNA-Bound Ribose Labeling for Metabolic Studies

Beyond free nucleotides, the ultimate fate of much of the synthesized ribose is its incorporation into RNA. By using L-Ribose-¹³C₅, it is possible to label the ribose backbone of RNA molecules. nih.gov This allows for the study of RNA synthesis and turnover rates, providing a dynamic view of gene expression and regulation at the metabolic level.

This technique involves feeding cells with L-Ribose-¹³C₅, followed by the isolation and hydrolysis of total RNA. The resulting ribonucleosides can then be analyzed by mass spectrometry to determine the extent of ¹³C labeling. This provides a measure of the rate at which new RNA molecules are being synthesized. Such studies have been applied to understand how metabolic states, influenced by factors like nutrient availability or oncogenic signaling, impact global RNA production. vanderbilt.edu The ability to measure RNA-bound ribose labeling is a key component of isotopically nonstationary MFA, which can provide more precise flux estimations, particularly for the pentose phosphate pathway. vanderbilt.edu

Investigating Anabolic and Catabolic Processes

Amino Acid Biosynthesis from Ribose-Derived Intermediates

The carbon atoms from ribose can also be channeled into the biosynthesis of certain amino acids. The pentose phosphate pathway, which processes ribose-5-phosphate, produces intermediates that can enter other metabolic pathways. For example, the PPP intermediate erythrose-4-phosphate is a precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govbu.edu Additionally, ribose itself can be a precursor for histidine biosynthesis. bu.edu

By supplying cells with L-Ribose-¹³C₅ and tracing the ¹³C label into the amino acid pool, researchers can quantify the contribution of ribose to amino acid synthesis. This is typically done by hydrolyzing cellular proteins into their constituent amino acids and analyzing their isotopic labeling patterns. vanderbilt.edu The detection of ¹³C in these amino acids provides direct evidence of their synthesis from ribose-derived carbons. This approach is valuable for understanding how cells allocate resources between nucleotide synthesis and amino acid synthesis, particularly under different growth conditions or in disease states.

Table of Research Findings on L-Ribose-¹³C₅ Applications

| Application Area | Key Finding | Significance | Relevant Compound(s) |

|---|---|---|---|

| TCA Cycle Activity | Ribose-derived carbons contribute to TCA cycle intermediates. | Reveals alternative carbon sources for energy production, especially in cancer. mit.edu | Citrate, α-Ketoglutarate, Malate |

| Ribonucleotide Synthesis | Direct measurement of ATP, ADP, and AMP synthesis rates. isotope.com | Quantifies cellular energy currency turnover and signaling molecule production. mdpi.com | ATP, ADP, AMP, NAD⁺ |

| De Novo vs. Salvage | Differentiates between the two major nucleotide synthesis pathways. biorxiv.orgdavuniversity.org | Elucidates metabolic dependencies in proliferating cells, offering therapeutic targets. nih.gov | PRPP, UMP, GMP |

| RNA Metabolism | Enables quantification of RNA synthesis and turnover rates. vanderbilt.edu | Provides a dynamic view of gene expression regulation at the metabolic level. | RNA-bound Ribose |

| Amino Acid Synthesis | Traces the flow of ribose carbons into amino acids like histidine. bu.edu | Uncovers the metabolic links between carbohydrate and amino acid metabolism. | Histidine, Phenylalanine |

Tracing Carbon Flow into Complex Biomolecules

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. The method involves introducing a substrate labeled with ¹³C into a biological system and tracking the incorporation of these heavy isotopes into downstream metabolites and complex biomolecules. This provides a detailed map of metabolic activity.

The natural sugar D-Ribose is a fundamental building block for life, forming the backbone of RNA and essential energy-carrying and signaling molecules like Adenosine Triphosphate (ATP) and Nicotinamide Adenine Dinucleotide (NAD). When cells are supplied with D-Ribose fully labeled with carbon-13 (D-Ribose-¹³C₅), the ¹³C atoms are directly incorporated into the ribose-5-phosphate (R5P) pool via the pentose phosphate pathway (PPP). Consequently, analysis via mass spectrometry can detect a +5 mass shift in the ribose moiety of nucleotides and nucleic acids, allowing for precise quantification of fluxes related to nucleotide synthesis and salvage pathways. asm.orgmdpi.commdpi.com

In stark contrast, L-Ribose is an unnatural sugar that most organisms cannot metabolize. nih.gov Mammalian cells, for instance, generally lack the specific transporters and kinases required to process L-Ribose. mdpi.com Therefore, when L-Ribose-¹³C₅ is introduced into a typical mammalian or microbial culture, it is not expected to be incorporated into complex biomolecules such as RNA or ATP. This characteristic makes it an excellent negative control. Researchers can use it to confirm the stereospecificity of metabolic pathways and to establish a baseline for non-specific isotope incorporation or analytical background noise in sensitive mass spectrometry experiments.

However, in specialized biological systems, such as microbes engineered with a novel L-Ribose utilization pathway, the fate of L-Ribose-¹³C₅ changes dramatically. ontosight.aircsb.org In such cases, if the cell can convert L-Ribose into an intermediate of central metabolism, the ¹³C₅ label can then be traced as it flows into other biomolecules, providing a direct measure of the engineered pathway's activity and its integration with the host's native metabolism.

| ¹³C-Labeled Tracer | Expected Metabolic Fate | Expected Mass Isotopomer Distribution (M+5) in RNA-Ribose | Primary Application |

|---|---|---|---|

| D-Ribose-¹³C₅ | Phosphorylated to D-Ribose-5-Phosphate and incorporated into the cellular nucleotide pool. | High Enrichment (~99%) | Quantifying flux through the Pentose Phosphate Pathway and nucleotide synthesis. |

| L-Ribose-¹³C₅ | Not recognized by cellular kinases; not metabolized or incorporated. | Negligible / Background Level | Negative control for stereospecificity; baseline for analytical noise. |

Comparative Metabolic Studies Using L-Ribose-¹³C₅

Microbial Metabolic Engineering and Pathway Discovery

Metabolic engineering aims to rationally modify the metabolism of microorganisms to improve the production of valuable chemicals, biofuels, and pharmaceuticals. ¹³C-MFA is an indispensable tool in this field, providing quantitative data on pathway fluxes that help identify production bottlenecks and validate engineering strategies. creative-proteomics.comresearchgate.net

While L-Ribose is not a common microbial carbon source, certain bacteria possess enzymes like L-ribose isomerase that can convert it to L-ribulose, which can then enter a pentose catabolic pathway. ontosight.aircsb.org Furthermore, significant research has focused on engineering microbes like Lactobacillus plantarum or Candida tropicalis to produce or utilize rare sugars, including L-Ribose, often starting from more abundant precursors like L-arabinose. nih.govresearchgate.netnih.gov

In this context, L-Ribose-¹³C₅ is the ideal tracer for studying these engineered or newly discovered pathways. By providing L-Ribose-¹³C₅ as the sole carbon source to an engineered microbe, researchers can:

Directly quantify the uptake rate and flux through the novel metabolic route.

Trace the carbon backbone to identify all downstream metabolites, confirming the pathway's function and discovering any unexpected products.

Assess the metabolic burden and interaction between the engineered pathway and the host's central metabolism, such as glycolysis and the TCA cycle.

For example, an experiment could compare a wild-type bacterium unable to process L-Ribose with an engineered strain expressing an L-ribose isomerase. Using L-Ribose-¹³C₅, the flux analysis would show zero uptake in the wild-type, while revealing a quantifiable flux from L-Ribose to L-ribulose-5-phosphate in the engineered strain, along with the distribution of the ¹³C label into other connected pathways.

| Metabolic Flux (Relative Units) | Wild-Type Strain | Engineered Strain (with L-Ribose Isomerase) | Tracer Used |

|---|---|---|---|

| L-Ribose Uptake | 0.0 | 100.0 | L-Ribose-¹³C₅ |

| L-Ribose → L-Ribulose | 0.0 | 98.5 | |

| L-Ribulose → Pentose Phosphate Pathway | 0.0 | 95.2 |

Analytical Methodologies for ¹³c Labeled Ribose and Its Metabolites

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry has emerged as a highly sensitive and versatile tool for the analysis of ¹³C-labeled compounds. It is particularly well-suited for identifying and quantifying the incorporation of ¹³C from L-Ribose-¹³C₅ into a wide array of downstream metabolites. This is achieved by measuring the mass-to-charge ratio of ions, which is altered by the presence of the heavier ¹³C isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Measurements

Gas chromatography-mass spectrometry (GC-MS) is a robust technique frequently employed for the analysis of ¹³C isotopic labeling in metabolites derived from L-Ribose-¹³C₅. nih.govresearchgate.net This method is especially useful for analyzing compounds that can be made volatile, such as amino acids and sugars obtained from the hydrolysis of biomass. nih.govsci-hub.se A key advantage of GC-MS is its ability to provide detailed information on the labeling patterns of various fragments of a molecule, which is crucial for metabolic flux analysis. nih.govnih.gov

Prior to analysis, metabolites like ribose are often chemically modified through a process called derivatization to increase their volatility and improve their chromatographic properties. researchgate.netnih.gov For instance, an aldonitrile pentapropionate derivatization method can be used, which generates reliable and informative fragments for GC-MS analysis. nih.gov The isotopic labeling of the ribose moiety of RNA, in particular, offers significant advantages for ¹³C metabolic flux analysis (¹³C-MFA). nih.govnih.gov This approach enhances the resolution of metabolic fluxes, especially within the pentose (B10789219) phosphate (B84403) pathway (PPP), and allows for the precise quantification of both net and exchange fluxes. nih.govnih.gov

The convenience of using stable and abundant cellular components like RNA for these measurements reduces the amount of sample required and can simplify the experimental workflow by eliminating the need for rapid quenching and extraction of low-concentration intracellular metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Polar Metabolites

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of polar metabolites that are not easily volatilized for GC-MS. wellcomeopenresearch.org This includes a wide range of compounds central to metabolism, such as nucleotides, sugar phosphates, and other intermediates of glycolysis and the pentose phosphate pathway. nih.govoup.com The use of LC-MS/MS is particularly advantageous for separating and detecting these compounds from complex biological mixtures. wellcomeopenresearch.org

In ¹³C labeling studies, LC-MS/MS can monitor the incorporation of ¹³C from L-Ribose-¹³C₅ into various metabolites over time. For example, it can track the kinetics of label incorporation into different parts of a molecule, such as the ribose and base moieties of nucleotides like adenosine (B11128) monophosphate (AMP). wellcomeopenresearch.orgresearchgate.net This provides a dynamic view of metabolic fluxes and pathway activities. wellcomeopenresearch.org The high sensitivity and specificity of LC-MS/MS make it a preferred method for quantitative, stable isotope-based metabolic flux experiments. wellcomeopenresearch.org While powerful, these methods can be more labor-intensive and costly compared to GC-MS, often requiring specialized techniques for sample preparation. nih.gov

Quantification of Mass Isotopomer Distributions (MIDs)

A central aspect of ¹³C-based metabolic studies is the quantification of mass isotopomer distributions (MIDs). A mass isotopomer is a molecule that differs in the number of ¹³C atoms it contains. The MID represents the relative abundance of each of these isotopomers (e.g., M+0 for the unlabeled molecule, M+1 for a molecule with one ¹³C atom, M+2 for two, and so on). This distribution provides a detailed fingerprint of the metabolic pathways that have been active. oup.com

Both GC-MS and LC-MS are used to measure MIDs. nih.govoup.com The data obtained from these measurements are then used in ¹³C metabolic flux analysis (¹³C-MFA) to estimate the rates of intracellular reactions. nih.govoup.com For example, by feeding cells a ¹³C-labeled substrate like L-Ribose-¹³C₅ and measuring the MIDs of key metabolites, researchers can deduce the relative activities of different pathways, such as the pentose phosphate pathway versus glycolysis. nih.govphysiology.org The accuracy of these flux estimations is greatly enhanced by measuring the MIDs of multiple fragments from the same metabolite, as this provides more constraints on the metabolic model. nih.gov

| Technique | Primary Application | Key Findings/Advantages | Example Metabolites Analyzed |

|---|---|---|---|

| GC-MS | Isotopic labeling measurements of volatile metabolites | Provides detailed fragment labeling patterns, enhances flux resolution in the PPP, requires smaller sample sizes for stable components like RNA. nih.govnih.gov | Amino acids, Ribose from RNA, Glucose from glycogen (B147801) nih.govsci-hub.se |

| LC-MS/MS | Analysis of polar, non-volatile metabolites | Tracks dynamic label incorporation, highly sensitive and specific for complex mixtures. wellcomeopenresearch.orgresearchgate.net | Nucleotides (e.g., AMP), Sugar phosphates oup.comresearchgate.net |

| MID Quantification | Determining the relative abundance of mass isotopomers | Provides detailed data for ¹³C-MFA, allows for estimation of intracellular reaction rates. nih.govoup.com | Glycolytic and PPP intermediates oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique for studying ¹³C-labeled compounds. Unlike mass spectrometry, which detects the mass of a molecule, NMR provides information about the chemical environment of specific atoms within a molecule. This makes it particularly useful for determining the exact position of ¹³C labels in metabolites derived from L-Ribose-¹³C₅.

¹³C NMR for Positional Labeling Pattern Elucidation

¹³C NMR spectroscopy directly detects the ¹³C nuclei, allowing for the unambiguous determination of which carbon atoms in a metabolite have been labeled. nih.gov This is a significant advantage for elucidating the specific rearrangements of carbon skeletons that occur in metabolic pathways. For instance, when studying the metabolism of [1,2-¹³C₂]glucose, ¹³C NMR can be used to analyze the resulting isotopomers of the ribosyl moiety of nucleotides. nih.gov This allows for a direct evaluation of the contributions of different enzymatic reactions, such as those catalyzed by glucose-6-phosphate dehydrogenase and transketolase, to the synthesis of phosphoribosyl-pyrophosphate (PRPP). nih.gov

The analysis of ¹³C isotopomers in key metabolites like lactate, glutamate, and the ribose-5-phosphate (B1218738) moiety of nucleotides provides integrated information about the pentose phosphate pathway, the TCA cycle, and amino acid metabolism. nih.gov This level of detail on positional labeling is crucial for building accurate models of cellular metabolism.

Heteronuclear Multidimensional NMR for Structural Analysis

For more complex structural analysis of ¹³C-labeled molecules, especially large biomolecules like RNA, heteronuclear multidimensional NMR techniques are employed. tandfonline.comnih.gov These experiments correlate the signals of different types of nuclei, such as ¹H, ¹³C, and ¹⁵N. The use of ¹³C-labeled ribose is essential for these studies, as it enables the application of a suite of powerful NMR experiments that can resolve the otherwise crowded spectra of these large molecules. tandfonline.comresearchgate.net

Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to create a "fingerprint" of a molecule, with each peak corresponding to a specific ¹H-¹³C pair. semanticscholar.org By analyzing these correlations, researchers can assign the NMR signals to specific atoms in the molecule and ultimately determine its three-dimensional structure in solution. tandfonline.comresearchgate.net The ability to produce milligram quantities of isotopically labeled RNA, for which ¹³C-labeled ribose is a precursor, has been a critical development for the structural biology of nucleic acids. researchgate.net

| Technique | Primary Application | Key Findings/Advantages | Example Applications |

|---|---|---|---|

| ¹³C NMR | Positional labeling pattern elucidation | Directly determines the position of ¹³C labels, provides integrated information on multiple pathways. nih.gov | Analyzing isotopomers of nucleotide ribosyl moieties, lactate, and glutamate. nih.gov |

| Heteronuclear Multidimensional NMR | Structural analysis of complex biomolecules | Resolves spectral crowding, enables structure determination of molecules like RNA in solution. tandfonline.comresearchgate.net | Structural studies of ¹³C-labeled RNA and oligonucleotides. tandfonline.comnih.gov |

Stereospecific Deuteration Combined with ¹³C Labeling for NMR Resolution

The combination of stereospecific deuteration with ¹³C labeling is a powerful strategy in nuclear magnetic resonance (NMR) spectroscopy to resolve complex spectra and obtain detailed structural and conformational information. oup.comgoogle.com Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H), simplifies ¹H-NMR spectra by removing proton signals and reducing spin-spin coupling complexities. google.comnih.gov This is particularly advantageous in the analysis of large biomolecules like oligonucleotides, where significant resonance overlap can obscure structural details. google.com

When applied to ¹³C-labeled compounds such as L-ribose, stereospecific deuteration allows for the unambiguous assignment of signals. For instance, in the study of nucleosides, site-specific deuteration at the C5' position of the ribose moiety, combined with ¹³C labeling, has been instrumental in accurately determining the sugar-phosphate backbone conformation. oup.com The introduction of deuterium can lead to upfield shifts in the ¹³C-NMR spectrum, known as the deuterium isotope effect, which can further aid in resonance assignment. ox.ac.ukresearchgate.net

This dual-labeling approach enhances the resolution and sensitivity of NMR experiments. nih.gov For example, in solid-state NMR, deuteration has been shown to increase the transverse relaxation times (T₂), leading to narrower linewidths and improved spectral quality. nih.govox.ac.uk This enables the application of advanced NMR experiments, such as scalar-based correlation experiments, which are challenging with protonated samples due to faster relaxation. nih.gov The ability to resolve individual atomic positions with greater clarity makes this combined isotopic labeling strategy invaluable for detailed structural analysis of ¹³C-labeled ribose-containing molecules and their interactions.

Sample Preparation and Derivatization for Isotopic Analysis

Accurate isotopic analysis of intracellular and extracellular metabolites derived from L-Ribose-¹³C₅ requires meticulous sample preparation to preserve the metabolic state of the cells and efficiently extract the compounds of interest.

Cell Cultivation and Quenching Protocols

The initial step in tracing the metabolism of ¹³C-labeled compounds involves cultivating cells in a medium where a standard nutrient, such as glucose, is replaced with its ¹³C-labeled counterpart. skemman.is The duration of cell culture in the labeled medium is a critical parameter to ensure sufficient incorporation of the ¹³C label into various metabolites. skemman.is For instance, studies have shown that extending the labeling time can significantly increase the enrichment of ¹³C in metabolic products. skemman.is

To accurately capture the metabolic state of the cells at the time of harvesting, rapid quenching of metabolic activity is essential. researchgate.netosti.gov This is a significant challenge as metabolic turnover can be extremely fast. researchgate.net Effective quenching protocols typically involve rapidly cooling the cells to arrest all enzymatic reactions. A common and highly effective method is rapid filtration followed by quenching in 100% cold (-80 °C) methanol (B129727). researchgate.netosti.gov Another approach involves mixing cell samples with a partially frozen 30% methanol slurry (-24 °C) followed by centrifugation, which is also effective and allows for less laborious sample processing. researchgate.netosti.gov Conversely, methods like mixing with a saline ice slurry (~0 °C) or 60% cold methanol (-65 °C) have been found to be less effective, with the latter causing significant metabolite loss. researchgate.netosti.gov The choice of quenching method is crucial for obtaining reliable and reproducible data in metabolomics and fluxomics studies. researchgate.netre-place.bere-place.be

Table 1: Comparison of Metabolic Quenching Methods

| Quenching Method | Temperature | Quenching Efficiency | Noted Advantages/Disadvantages |

|---|---|---|---|

| Rapid filtration + 100% cold methanol | -80 °C | High | Considered highly effective. researchgate.netosti.gov |

| 30% frozen methanol slurry + centrifugation | -24 °C | Slightly less effective than rapid filtration | Less laborious sample processing. researchgate.netosti.gov |

| Saline ice slurry | ~0 °C | Less effective | High isotope-labeling rates observed after harvest. researchgate.netosti.gov |

Extraction of Intracellular and Extracellular Metabolites

Following quenching, the next critical step is the extraction of metabolites from both the intracellular and extracellular compartments for analysis. skemman.isacs.org The choice of extraction solvent and method is crucial for maximizing the recovery of a wide range of metabolites.

For intracellular metabolites, a common approach involves resuspending the quenched cell pellet in a cold solvent mixture. biorxiv.org A widely used method is the addition of a cold acetonitrile/methanol mixture to the cell suspension, followed by extraction using sonication in an ice bath. biorxiv.org Another effective technique for extracting intracellular metabolites from microorganisms involves using a chloroform/methanol/water mixture (2:1:1). acs.org For extracellular metabolites, samples are typically collected from the culture medium after separating the cells by centrifugation. frontiersin.org

The extracted samples are then processed for analysis. This often involves drying the supernatant, for example, using a SpeedVac evaporator, and then resuspending the residue in a suitable solvent for the analytical platform, such as mass spectrometry or NMR. biorxiv.orgfrontiersin.org It is also common to use internal standards, including uniformly ¹³C-labeled metabolite extracts from organisms like Spirulina, to improve the accuracy of quantification. acs.org

Table 2: Common Solvents for Metabolite Extraction

| Extraction Solvent/Mixture | Target | Typical Application |

|---|---|---|

| Acetonitrile/Methanol (1:1, v/v) | Intracellular Metabolites | Extraction from frozen cell pellets. biorxiv.org |

| Chloroform/Methanol/Water (2:1:1) | Intracellular Metabolites | Found to be optimal for Clostridium autoethanogenum. acs.org |

| 75% Boiling Ethanol | Intracellular Metabolites | Used for lysis of yeast cells. frontiersin.org |

Hydrolysis of Biopolymers (e.g., RNA, Glycogen) to Release Labeled Monomers

To analyze the incorporation of ¹³C labels into macromolecules like RNA and glycogen, these biopolymers must first be broken down into their constituent monomers. nih.gov This process, known as hydrolysis, allows for the subsequent analysis of the labeled ribose (from RNA) or glucose (from glycogen) units. nih.govopenstax.org

Hydrolysis is a chemical reaction where a water molecule is used to break down a compound. openstax.org For biopolymers, this involves cleaving the glycosidic bonds in polysaccharides or the phosphodiester bonds in nucleic acids. wou.edu

For glycogen, hydrolysis can be achieved using either enzymatic methods with amyloglucosidase or chemical methods with acids like trifluoroacetic acid (TFA). nih.gov The released glucose monomers can then be quantified. nih.gov For RNA, enzymatic or chemical hydrolysis releases the ribonucleoside components. The analysis of these monomers provides crucial information for metabolic flux analysis, particularly for resolving fluxes in central metabolic pathways like the pentose phosphate pathway. nih.gov

A significant advantage of analyzing stable and abundant biopolymers like glycogen and RNA is that it can simplify the sample preparation process. For instance, it may reduce the need for quenching and complex extraction procedures, and the analysis can often be performed using gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 3: Methods for Biopolymer Hydrolysis

| Biopolymer | Hydrolysis Method | Released Monomer | Analytical Purpose |

|---|---|---|---|

| Glycogen | Acid Hydrolysis (e.g., TFA) nih.gov | Glucose | Quantifying glycogen content and ¹³C labeling. nih.govnih.gov |

| Glycogen | Enzymatic Hydrolysis (e.g., Amyloglucosidase) nih.gov | Glucose | Quantifying glycogen content and ¹³C labeling. nih.govnih.gov |

| RNA | Enzymatic/Chemical Hydrolysis | Ribonucleosides | Assessing ¹³C incorporation into the ribose moiety for flux analysis. nih.gov |

Computational and Statistical Analysis in ¹³c Mfa

Metabolic Network Reconstruction and Modeling

The foundational step in any ¹³C-MFA study is the creation of a comprehensive metabolic network model. omicstutorials.com This model serves as a structured representation of the biochemical reactions occurring within a cell, encompassing enzymes, metabolites, and their interconnecting pathways. omicstutorials.comosti.gov The reconstruction process involves compiling a list of all relevant biochemical reactions, their stoichiometry, and the specific atom transitions that occur during each conversion. wikipedia.org This detailed map is crucial for accurately simulating the flow of ¹³C labels through the metabolic system. omicstutorials.comwikipedia.org

For instance, a model for central carbon metabolism would include glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and anabolic pathways for synthesizing biomass components like amino acids and nucleotides. researchgate.netmdpi.com The accuracy and completeness of this network model directly impact the reliability of the resulting flux estimations. osti.gov Genome-scale metabolic models (GEMs) can be used in conjunction with MFA to provide a system-wide perspective on metabolic behavior. omicstutorials.com

Flux Estimation Algorithms and Software

Once a metabolic network is established, specialized software is employed to estimate the intracellular fluxes. wikipedia.org These software packages utilize algorithms that solve a system of equations describing the relationship between metabolic fluxes and the measured isotopic labeling patterns. nih.govresearchgate.net The core of this process is a non-linear optimization problem where the objective is to minimize the difference between the experimentally measured labeling data and the labeling data simulated by the model. nih.gov

Several software tools are available for ¹³C-MFA, each with distinct features and underlying algorithms. Some prominent examples include:

| Software | Description | Key Features |

| Metran | A MATLAB-based software for ¹³C-MFA, known for its implementation of the Elementary Metabolite Units (EMU) framework. mit.edu | Supports tracer experiment design and statistical analysis. mit.edu |

| OpenFLUX | A MATLAB toolbox designed for ¹³C-MFA. numberanalytics.com It is recognized for its flexibility in modeling and visualizing metabolic fluxes. numberanalytics.com | Supports various modeling approaches and provides tools for data visualization. researchgate.netnumberanalytics.com |

| INCA | A MATLAB-based package for both stationary and isotopically non-stationary MFA. vueinnovations.comresearchgate.net It is user-friendly and widely used in the academic community. vueinnovations.comresearchgate.net | Capable of handling complex network models and performing rigorous statistical analyses. vueinnovations.comresearchgate.net |

| 13CFLUX2 | A high-performance C++ based software suite for ¹³C-MFA. oup.com | Offers advanced features and exceeds the functionality of many other available tools. oup.com |

| EMUlator | A Python-based isotope simulator developed on the EMU algorithm. frontiersin.orgnrel.gov It utilizes an adjacency matrix method for intuitive and transparent modeling. frontiersin.orgnrel.gov | Open-source and provides a flexible environment for customized metabolic modeling. frontiersin.orgnrel.gov |

These tools typically require the user to provide the metabolic network model, the isotopic composition of the tracer substrate, and the measured mass isotopomer distributions (MIDs) of key metabolites. nih.govresearchgate.net The software then iteratively adjusts the flux values until the sum of squared residuals (SSR) between the simulated and experimental data is minimized. researchgate.net

Isotopic Distribution Correction and Data Processing

Raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy cannot be directly used for flux calculations. researchgate.netnih.gov It must first undergo a series of correction and processing steps to account for various confounding factors. researchgate.netnih.govnih.gov A critical correction is for the natural abundance of stable isotopes, such as ¹³C, which is present at approximately 1.1% in nature. nih.govnih.gov This natural background labeling must be subtracted to accurately determine the enrichment from the supplied tracer. nih.gov

Software tools like iMS2Flux and PIRAMID have been developed to automate and standardize this data processing workflow. vueinnovations.comresearchgate.netnih.gov These tools can correct for natural isotope abundances, the isotopic composition of the initial biomass, and other analytical artifacts. vueinnovations.comnih.gov The corrected data is then formatted for input into flux estimation software. researchgate.netnih.gov Accurate data processing is paramount, as errors at this stage can propagate through the entire analysis and lead to inaccurate flux estimations. researchgate.net

Statistical Validation and Confidence Interval Calculation for Fluxes

Estimating the metabolic fluxes is only part of the analysis; it is equally important to determine the precision and reliability of these estimates. nih.gov This is achieved through rigorous statistical validation and the calculation of confidence intervals for each estimated flux. nih.govnih.gov Confidence intervals provide a range within which the true flux value is likely to lie, reflecting the uncertainty in the estimation. nih.govosti.govnih.gov

Due to the non-linear nature of the equations in ¹³C-MFA, methods that assume linearity can produce inaccurate confidence intervals. nih.govnih.gov Therefore, more sophisticated techniques are employed. One common approach is to evaluate the sensitivity of the sum of squared residuals to variations in individual flux parameters. nih.govresearchgate.net Another method involves Monte Carlo simulations, where the analysis is repeated many times with randomly sampled input data to generate a distribution of flux estimates. nih.govresearchgate.net

Elementary Metabolite Unit (EMU) Based Methods

The complexity of isotopomer balancing, especially in large metabolic networks, can be computationally prohibitive. nih.gov The Elementary Metabolite Unit (EMU) framework was developed to significantly reduce this computational burden without any loss of information. nih.govvanderbilt.edu An EMU is defined as a specific subset of a metabolite's carbon atoms. nih.govvanderbilt.edu

The EMU framework is based on a decomposition algorithm that identifies the minimal set of atomic groups (EMUs) required to simulate the isotopic labeling of all measurable metabolites in the network. nih.gov This approach dramatically reduces the number of variables and equations that need to be solved. For example, a complex network might involve thousands of isotopomer equations but only hundreds of EMU equations. nih.gov This efficiency is particularly advantageous when analyzing data from multiple isotopic tracers. nih.gov The EMU concept is a core component of several modern ¹³C-MFA software packages, including Metran and INCA. mit.eduresearchgate.net

Analysis of Non-Stationary ¹³C-Labeling Data

Traditional ¹³C-MFA assumes that the system is at both metabolic and isotopic steady state. nih.govfrontiersin.org However, many biological systems, such as those undergoing dynamic changes or those with slow turnover rates, may not reach an isotopic steady state within a practical experimental timeframe. frontiersin.orgnih.gov For these scenarios, isotopically non-stationary ¹³C-MFA (INST-MFA) is a powerful alternative. wikipedia.orgnih.gov

INST-MFA analyzes the transient labeling patterns of metabolites over time, before an isotopic steady state is achieved. wikipedia.orgfrontiersin.orgresearchgate.net This is accomplished by using a system of ordinary differential equations (ODEs) to model the time-dependent changes in isotopic labeling. wikipedia.orgnih.gov INST-MFA provides a dynamic view of metabolic fluxes and can be used to study systems that are not amenable to steady-state analysis, such as autotrophic organisms, plant tissues, and mammalian cell cultures undergoing physiological shifts. nih.govfrontiersin.orgoup.compnas.org Software like INCA is specifically designed to handle the computational demands of INST-MFA. researchgate.net

Future Directions and Emerging Research Avenues

Advancements in Analytical Sensitivity and Throughput

The utility of L-Ribose-¹³C₅ in metabolic studies is intrinsically linked to the analytical platforms used to detect and quantify its incorporation into various metabolites. Future progress will likely center on further improving the sensitivity and throughput of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Recent studies have highlighted the power of high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) and Orbitrap systems, coupled with liquid chromatography (LC) for metabolomics analysis. nih.govbiorxiv.org These technologies enable the detection of low-abundance isotopologues and the resolution of complex metabolic mixtures. nih.govnih.gov For instance, hydrophilic interaction chromatography (HILIC) coupled with QTOF-HRMS has been effectively used to analyze ¹³C-labeled metabolite extracts with high spectral accuracy and sensitivity. nih.gov This allows for the untargeted analysis of labeling patterns and even the identification of compounds without commercially available standards. nih.gov

Future developments are expected to focus on:

Enhanced Ionization Sources and Detectors: Innovations in these areas will lead to lower detection limits, allowing for the analysis of smaller sample sizes and the tracking of metabolic pathways with lower flux rates.

Improved Chromatographic Separations: The development of novel stationary phases and multidimensional chromatography will provide better separation of isomers and complex mixtures, which is crucial for accurate isotopologue analysis. nih.gov

Automation and High-Throughput Platforms: Integrating automated sample preparation with rapid analytical methods will be essential for large-scale metabolic studies, such as those required for screening mutant libraries or testing drug efficacy. researchgate.net

Integration of ¹³C-MFA with Multi-Omics Data (e.g., Transcriptomics, Proteomics)

A key area of future research is the integration of ¹³C-Metabolic Flux Analysis (¹³C-MFA) data, often generated using tracers like L-Ribose-¹³C₅, with other "omics" datasets, including transcriptomics and proteomics. plos.orggene-quantification.de This systems biology approach provides a more holistic understanding of how genetic and protein-level regulation influences metabolic function. gene-quantification.deethz.ch

By combining these data types, researchers can:

Correlate Gene Expression with Metabolic Flux: Determine how changes in the transcription of metabolic enzyme genes translate to actual changes in pathway fluxes. plos.org

Identify Post-Transcriptional and Post-Translational Regulation: Uncover instances where metabolic activity is controlled at the protein level, for example, through allosteric regulation or post-translational modifications, which would not be apparent from transcriptomic data alone.

Build More Comprehensive Models of Cellular Metabolism: Develop predictive models that incorporate regulatory information to better simulate cellular behavior under different conditions. ebi.ac.uk

Web-based tools and computational platforms are being developed to facilitate the integration and visualization of these multi-omics datasets, enabling researchers to identify complex relationships and generate new hypotheses. gene-quantification.de For example, the p¹³CMFA (parsimonious ¹³C MFA) approach allows for the seamless integration of gene expression data with ¹³C labeling data to refine flux estimations. plos.org

Development of Novel L-Ribose-¹³C₅ Tracers and Labeling Strategies

While uniformly labeled L-Ribose-¹³C₅ is a powerful tool, the development of novel, position-specific ¹³C-labeled ribose tracers could provide more detailed insights into specific metabolic pathways. mdpi.com For example, a tracer labeled at a single, specific carbon position could be used to track the fate of that particular carbon atom through a series of reactions, helping to resolve ambiguous pathway steps.

Future research in this area may involve:

Synthesis of Position-Specific L-Ribose Tracers: The chemical or enzymatic synthesis of L-ribose with ¹³C at specific positions (e.g., L-Ribose-1-¹³C, L-Ribose-2-¹³C) would enable more targeted flux analysis.

Combinatorial Labeling Strategies: Using a mixture of differently labeled tracers in parallel experiments can provide complementary information and improve the accuracy of flux estimations. researchgate.netresearchgate.net

Development of Tracers for Non-Canonical Pathways: As our understanding of metabolism expands to include non-canonical pathways, new tracers will be needed to probe these less-characterized routes. nih.govbiorxiv.org

Application of L-Ribose-¹³C₅ in Dynamic Metabolic Studies

Metabolic pathways are not static; they are highly dynamic and respond rapidly to changes in the cellular environment. L-Ribose-¹³C₅ is well-suited for dynamic metabolic studies, which aim to measure the rates of metabolic fluxes in real-time. nih.govresearchgate.net

In these experiments, the labeled tracer is introduced to a biological system, and the incorporation of ¹³C into downstream metabolites is monitored over a short time course. nih.gov This approach, often referred to as isotopically non-stationary MFA (INST-MFA), can provide valuable information about:

Metabolic Flexibility: How quickly a cell can adapt its metabolic network in response to a stimulus or perturbation. researchgate.net

Pool Influx Kinetics: By measuring the rate of label incorporation, researchers can estimate the influx rates into specific metabolite pools. nih.gov

Subcellular Compartmentation: Dynamic labeling patterns can sometimes be used to infer the location of metabolic reactions within different cellular compartments.

Recent studies have demonstrated the feasibility of taking samples at very short intervals (e.g., every seven seconds) to capture rapid metabolic dynamics. nih.gov Advancements in rapid sampling techniques and analytical methods will further enhance the temporal resolution of these studies. nih.gov

Exploration of L-Ribose-¹³C₅ in Emerging Biological Systems and Models

The application of L-Ribose-¹³C₅ is expanding beyond traditional cell culture models to more complex and physiologically relevant systems. This includes its use in:

In Vivo Studies: Tracing metabolic pathways in living organisms, such as mice, provides a more accurate picture of metabolism in the context of a whole animal. nih.gov

Organoid and Spheroid Cultures: These three-dimensional cell culture models more closely mimic the microenvironment of tissues and tumors, offering a better system for studying metabolic heterogeneity and cell-cell interactions.

Non-Model Organisms: ¹³C-MFA, using tracers like L-Ribose-¹³C₅, can be applied to study the metabolism of a wide range of organisms, including those that are not well-characterized. sci-hub.se This is crucial for fields like biotechnology and environmental microbiology. nih.gov

Spatially Resolved Metabolomics: Combining isotope tracing with mass spectrometry imaging (MSI) allows for the visualization of metabolic activity within different regions of a tissue slice, providing spatial context to metabolic data. researchgate.net

For example, studies have used ¹³C₅-uridine, which releases a ¹³C₅-ribose moiety, to trace its metabolic fate in subcutaneous and orthotopically implanted tumors in mice. nih.gov This demonstrates the potential for using L-Ribose-¹³C₅ and related tracers to understand metabolism in complex in vivo settings.

Q & A

Q. What are best practices for archiving and sharing raw isotopic data from this compound studies?

- Methodological Answer : Deposit spectra in repositories like MetaboLights or ChEMBL with metadata (e.g., instrument settings, purity certificates). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled scripts for data processing (e.g., Python/R pipelines) and cite primary datasets in publications .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.